4-Chlorobenzoic anhydride
Overview
Description
4-Chlorobenzoic anhydride is an organic compound with the chemical formula C14H8Cl2O3. It is a white to pale yellow solid with a pungent smell and is known for its lower solubility at room temperature, making it easier to dissolve in non-polar solvents . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including optoelectronics and material science .
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with enzymes or proteins that play a role in various biochemical pathways .
Mode of Action
It’s known that anhydrides like 4-chlorobenzoic anhydride can react with nucleophiles, leading to the formation of carboxylic acids and other products .
Biochemical Pathways
Research on similar compounds, such as 4-chlorobenzoic acid, suggests that they can be metabolized through hydrolytic dehalogenation, yielding 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (pca) and subsequently metabolized via the β-ketoadipate pathway .
Pharmacokinetics
It’s known that the compound’s structure and properties, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
It’s known that the compound can undergo reactions leading to the formation of carboxylic acids and other products, which can have various effects depending on the context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and the rate at which it undergoes reactions .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is known that the compound can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation These reactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that the compound is metabolized via a reaction involving an initial hydrolytic dehalogenation yielding 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (PCA) and subsequently metabolized via the β-ketoadipate pathway
Preparation Methods
4-Chlorobenzoic anhydride is primarily prepared through the anhydride reaction of 4-chlorobenzoic acid. One common method involves reacting excess 4-chlorobenzoic acid with anhydrous acetic acid or anhydrous thionyl chloride under an inert atmosphere . The reaction conditions, such as temperature and reaction time, are carefully controlled to increase the yield . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
4-Chlorobenzoic anhydride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chlorobenzoic acid.
Esterification: It can react with alcohols to form esters, a reaction often catalyzed by acid catalysts.
Common reagents used in these reactions include thionyl chloride, acetic acid, and various nucleophiles. The major products formed from these reactions are typically derivatives of 4-chlorobenzoic acid, such as esters and substituted benzoic acids .
Scientific Research Applications
4-Chlorobenzoic anhydride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chlorobenzoic anhydride can be compared with other similar compounds, such as:
Benzoic Anhydride: Similar in structure but lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Bromobenzoic Anhydride: Contains a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
4-Methylbenzoic Anhydride: Has a methyl group instead of chlorine, affecting its solubility and reactivity.
The uniqueness of this compound lies in its chlorine substituent, which enhances its reactivity in nucleophilic substitution reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-chlorobenzoyl) 4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-11-5-1-9(2-6-11)13(17)19-14(18)10-3-7-12(16)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUSAETYTBNPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229489 | |
Record name | Bis(4-chlorobenzoic) anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790-41-0 | |
Record name | Benzoic acid, 4-chloro-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-chlorobenzoic) anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000790410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzoic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(4-chlorobenzoic) anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-chlorobenzoic) anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chlorobenzoic anhydride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV5DQN38UK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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